2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-15-6-2-3-8-19(15)22-20(24)14-17-7-4-5-13-23(17)27(25,26)18-11-9-16(21)10-12-18/h2-3,6,8-12,17H,4-5,7,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLUCSZXHVDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the piperidine derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with o-toluidine under appropriate conditions, such as heating in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, potentially inhibiting enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analysis
Impact of Substituents on Properties
| Compound | Core | Sulfonyl Group | Acetamide Substituent | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Piperidin-2-yl | 4-Chlorophenyl | o-Tolyl | ~421.0 |
| Analog A (CAS 941990-76-7) | Piperidin-2-yl | 4-Chlorophenyl | 4-Ethylphenyl | 421.0 |
| Analog B (CAS 941990-52-9) | Piperidin-2-yl | 4-Chlorophenyl | p-Tolyl | ~407.0 |
| Analog C | Piperazin-1-yl | 4-Methylphenyl | 4-Fluorophenyl | 395.5 |
- Lipophilicity : Ethyl and methyl groups increase logP values compared to hydrogen (e.g., fluorophenyl in Analog C).
- Conformational Flexibility : Piperidine vs. piperazine cores alter rotational freedom, affecting target binding .
Biological Activity
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide is a piperidine-derived compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by the presence of a sulfonyl group and a chlorophenyl moiety, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H23ClN2O3S. The compound features several functional groups that are crucial for its biological activity, including:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its diverse pharmacological properties.
- Sulfonyl Group : Enhances the compound's ability to interact with various biological molecules.
- Chlorophenyl Moiety : Contributes to the compound's lipophilicity and receptor binding capabilities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity :
- Enzyme Inhibition :
- Anticancer Potential :
- Hypoglycemic Effects :
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : The sulfonamide moiety can form hydrogen bonds with active site residues in enzymes like AChE, inhibiting their activity.
- Receptor Interaction : The chlorophenyl group may facilitate binding to specific receptors, modulating signaling pathways associated with various physiological responses.
Case Studies
Several studies have explored the biological activities of piperidine derivatives similar to this compound:
Q & A
Q. What are the established synthetic routes for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(o-tolyl)acetamide, and what intermediates are critical in its preparation?
Methodological Answer: The synthesis involves multi-step reactions starting with sulfonylation of a piperidine derivative. A representative route includes:
Sulfonylation : Reacting ethyl piperidin-4-carboxylate with 4-chlorophenylsulfonyl chloride under basic conditions to introduce the sulfonyl group, yielding ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate .
Hydrazide Formation : Treating the ester intermediate with hydrazine hydrate in ethanol under reflux to form 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carbohydrazide .
Oxadiazole Formation : Reacting the hydrazide with carbon disulfide in sulfuric acid to generate a 1,3,4-oxadiazole-thiol intermediate .
Acetamide Coupling : Condensing the oxadiazole-thiol with N-(o-tolyl)-2-bromoacetamide in a polar aprotic solvent (e.g., DMF) to form the final compound.
Key Intermediates and Characterization:
| Step | Intermediate/Product | Key Characterization Techniques |
|---|---|---|
| 1 | Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate | IR (C=O stretch at ~1730 cm⁻¹), ¹H NMR (δ 1.2 ppm for ethyl CH₃) |
| 4 | Final compound | HRMS (exact mass for C₂₀H₂₂ClN₂O₃S), ¹³C NMR (δ 170 ppm for acetamide C=O) |
Q. How is the compound characterized using spectroscopic methods, and what spectral markers confirm its structure?
Methodological Answer:
- ¹H NMR :
- δ 2.1–2.3 ppm: Methyl group of the o-tolyl moiety.
- δ 3.4–4.2 ppm: Piperidine ring protons and sulfonyl-adjacent CH₂ groups.
- δ 7.2–7.8 ppm: Aromatic protons from the 4-chlorophenyl and o-tolyl groups .
- ¹³C NMR :
- δ 170 ppm: Acetamide carbonyl.
- δ 55–60 ppm: Piperidine carbons adjacent to the sulfonyl group .
- HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₂₀H₂₂ClN₂O₃S: 429.1045) confirms molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing synthetic intermediates?
Methodological Answer: Contradictions in NMR data (e.g., split peaks, unexpected shifts) may arise from:
- Impurities : Purify intermediates via column chromatography or recrystallization.
- Diastereomers : Use chiral HPLC or 2D NMR (e.g., NOESY) to distinguish stereoisomers.
- Dynamic Exchange : Variable-temperature NMR can reveal conformational flexibility (e.g., piperidine ring puckering) .
Example : In Fe(III)-catalyzed couplings, by-products from incomplete reactions can cause overlapping signals. Monitor reaction progress via TLC and optimize stoichiometry .
Q. What strategies improve crystallization for X-ray diffraction analysis of this compound?
Methodological Answer:
- Solvent Selection : Use slow evaporation of ethanol or acetonitrile to promote crystal growth .
- Temperature Control : Crystallize at 4°C to reduce molecular motion.
- SHELX Refinement : Refine data using SHELXL to resolve disorder or twinning. For example, hydrogen bonding between the sulfonyl oxygen and acetamide NH stabilizes the crystal lattice .
Q. Crystallography Data Example :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |
| R-factor | < 0.05 |
Q. How can computational modeling guide the optimization of reaction yields in multi-step synthesis?
Methodological Answer:
- DFT Calculations : Predict transition states for sulfonylation or coupling steps to identify energy barriers.
- Solvent Optimization : Use COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst loading) .
Case Study : Modeling the Fe(III)-catalyzed step reduced by-product formation by 30% through optimized ligand-metal ratios .
Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. Stability Profile Example :
| Condition | Degradation (%) |
|---|---|
| pH 1 (37°C, 24h) | 15% |
| pH 7 (60°C, 24h) | 5% |
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents on the o-tolyl (e.g., -NO₂, -OCH₃) or piperidine ring.
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Molecular Docking : Align derivatives with protein active sites (e.g., using AutoDock Vina) to predict binding affinity .
Example : A 4-methoxy-o-tolyl analog showed 2x higher inhibitory activity in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
